(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide
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Overview
Description
(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a chlorophenyl group and a phenylethenesulfonamide moiety, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated benzene derivative.
Formation of the phenylethenesulfonamide moiety: This involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide vs. (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethanesulfonamide: The latter lacks the double bond in the sulfonamide moiety, which may affect its reactivity and biological activity.
This compound vs. (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethanesulfonamide: The presence of different substituents on the pyrazole ring can lead to variations in chemical and biological properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a chlorophenyl group and a phenylethenesulfonamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-N-[1-(2-chlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-14-13-22(17-10-6-5-9-16(17)19)20-18(14)21-25(23,24)12-11-15-7-3-2-4-8-15/h2-13H,1H3,(H,20,21)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRXBDDFJWPTDS-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1NS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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